Cas no 2228880-45-1 (3-amino-1-(5-chloro-2-nitrophenyl)propan-1-one)

3-amino-1-(5-chloro-2-nitrophenyl)propan-1-one 化学的及び物理的性質
名前と識別子
-
- 3-amino-1-(5-chloro-2-nitrophenyl)propan-1-one
- EN300-1982174
- 2228880-45-1
-
- インチ: 1S/C9H9ClN2O3/c10-6-1-2-8(12(14)15)7(5-6)9(13)3-4-11/h1-2,5H,3-4,11H2
- InChIKey: JIGQWJHQRRJWIX-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=C(C=1)C(CCN)=O)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 228.0301698g/mol
- どういたいしつりょう: 228.0301698g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 254
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 88.9Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
3-amino-1-(5-chloro-2-nitrophenyl)propan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1982174-0.05g |
3-amino-1-(5-chloro-2-nitrophenyl)propan-1-one |
2228880-45-1 | 0.05g |
$924.0 | 2023-09-16 | ||
Enamine | EN300-1982174-1.0g |
3-amino-1-(5-chloro-2-nitrophenyl)propan-1-one |
2228880-45-1 | 1g |
$1100.0 | 2023-05-26 | ||
Enamine | EN300-1982174-5g |
3-amino-1-(5-chloro-2-nitrophenyl)propan-1-one |
2228880-45-1 | 5g |
$3189.0 | 2023-09-16 | ||
Enamine | EN300-1982174-1g |
3-amino-1-(5-chloro-2-nitrophenyl)propan-1-one |
2228880-45-1 | 1g |
$1100.0 | 2023-09-16 | ||
Enamine | EN300-1982174-0.5g |
3-amino-1-(5-chloro-2-nitrophenyl)propan-1-one |
2228880-45-1 | 0.5g |
$1056.0 | 2023-09-16 | ||
Enamine | EN300-1982174-2.5g |
3-amino-1-(5-chloro-2-nitrophenyl)propan-1-one |
2228880-45-1 | 2.5g |
$2155.0 | 2023-09-16 | ||
Enamine | EN300-1982174-10.0g |
3-amino-1-(5-chloro-2-nitrophenyl)propan-1-one |
2228880-45-1 | 10g |
$4729.0 | 2023-05-26 | ||
Enamine | EN300-1982174-0.25g |
3-amino-1-(5-chloro-2-nitrophenyl)propan-1-one |
2228880-45-1 | 0.25g |
$1012.0 | 2023-09-16 | ||
Enamine | EN300-1982174-0.1g |
3-amino-1-(5-chloro-2-nitrophenyl)propan-1-one |
2228880-45-1 | 0.1g |
$968.0 | 2023-09-16 | ||
Enamine | EN300-1982174-5.0g |
3-amino-1-(5-chloro-2-nitrophenyl)propan-1-one |
2228880-45-1 | 5g |
$3189.0 | 2023-05-26 |
3-amino-1-(5-chloro-2-nitrophenyl)propan-1-one 関連文献
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
3-amino-1-(5-chloro-2-nitrophenyl)propan-1-oneに関する追加情報
3-Amino-1-(5-Chloro-2-Nitrophenyl)Propan-1-One: A Comprehensive Overview
3-Amino-1-(5-chloro-2-nitrophenyl)propan-1-one, also known by its CAS number 2228880-45-1, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines an amino group, a nitro group, and a ketone functional group. The presence of these groups makes it a versatile molecule with potential applications in drug design and chemical synthesis.
The molecular structure of 3-amino-1-(5-chloro-2-nitrophenyl)propan-1-one consists of a propanone backbone with an amino group at the third position and a substituted phenyl ring at the first position. The phenyl ring is further substituted with a chlorine atom at the fifth position and a nitro group at the second position. This arrangement imparts specific electronic and steric properties to the molecule, which are crucial for its reactivity and biological activity.
Recent studies have explored the potential of this compound as a precursor in the synthesis of bioactive molecules. For instance, researchers have utilized its amino group as a nucleophilic site for various substitution reactions, leading to the formation of complex structures with therapeutic potential. The nitro group, on the other hand, has been shown to enhance the stability of the molecule under certain reaction conditions.
In terms of synthesis, 3-amino-1-(5-chloro-2-nitrophenyl)propan-1-one can be prepared through a variety of methods, including nucleophilic aromatic substitution and ketone formation reactions. One common approach involves the reaction of 5-chloro-2-nitroaniline with an appropriate carbonyl compound in the presence of an acid catalyst. This method ensures high yields and good purity of the final product.
The biological activity of this compound has been a focal point in recent research. Studies have demonstrated that it exhibits moderate inhibitory effects on certain enzymes, making it a promising candidate for further exploration in drug discovery programs. Additionally, its ability to act as an intermediate in complex molecular constructions has positioned it as an important building block in organic synthesis.
In conclusion, 3-amino-1-(5-chloro-2-nitrophenyl)propan-1-one (CAS No. 2228880-45-1) is a chemically versatile compound with significant potential in various areas of research and development. Its unique structure, combined with its reactivity and biological activity, makes it an invaluable tool for scientists working in the fields of organic chemistry and pharmacology.
2228880-45-1 (3-amino-1-(5-chloro-2-nitrophenyl)propan-1-one) 関連製品
- 99856-51-6(7-Amino-4,5,6-trimethoxy-2-benzofuran-1(3H)-one)
- 1260220-48-1(tert-butyl (2S)-2-(4-aminophenyl)piperidine-1-carboxylate)
- 66762-39-8(7-methoxy-4-(morpholin-4-yl)methyl-2H-chromen-2-one)
- 5465-56-5(2-Methyl-4-nitronaphthalen-1-amine)
- 1021216-23-8(N-(2,5-dimethoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide)
- 1249145-91-2(5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide)
- 2418720-65-5((9H-fluoren-9-yl)methyl 4-3-iodo-2-methyl-5-(sulfanylmethyl)phenylpiperazine-1-carboxylate)
- 2137606-73-4(8-Azaspiro[4.5]decan-1-amine, 8-(methylsulfonyl)-)
- 1849291-30-0(2-Chloro-1-(oxolan-2-yl)ethan-1-ol)
- 2098056-10-9(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylmethanamine)